5-bromo-3-(2,4-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-3-[(2,4-DIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5-position of the indole ring and a 2,4-dimethoxyphenylmethyl group at the 3-position, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-[(2,4-DIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Bromination: The bromination of the indole core at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the 2,4-Dimethoxyphenylmethyl Group: This step involves the alkylation of the indole core with 2,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methoxy groups.
Reduction: Reduction reactions can target the carbonyl group in the indole ring, converting it to an alcohol.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products may include N-oxides or quinones.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Scientific Research Applications
5-BROMO-3-[(2,4-DIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-BROMO-3-[(2,4-DIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, indole derivatives are known to interact with various receptors and enzymes in the body. For example, they may bind to serotonin receptors, modulate enzyme activity, or interfere with DNA replication processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dimethoxyphenyl derivatives: These compounds share a similar bromine and methoxy substitution pattern but differ in the core structure.
Indole derivatives: Compounds such as 5-bromoindole and 3-(2,4-dimethoxyphenyl)indole are structurally related and exhibit similar biological activities.
Uniqueness
5-BROMO-3-[(2,4-DIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its specific substitution pattern and the presence of both bromine and methoxy groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research.
Properties
Molecular Formula |
C17H16BrNO3 |
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Molecular Weight |
362.2 g/mol |
IUPAC Name |
5-bromo-3-[(2,4-dimethoxyphenyl)methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C17H16BrNO3/c1-21-12-5-3-10(16(9-12)22-2)7-14-13-8-11(18)4-6-15(13)19-17(14)20/h3-6,8-9,14H,7H2,1-2H3,(H,19,20) |
InChI Key |
JSQKWKBQFOOFPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC2C3=C(C=CC(=C3)Br)NC2=O)OC |
Origin of Product |
United States |
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